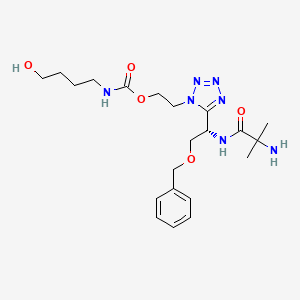

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester

Descripción general

Descripción

BMS-317180 es un agonista potente y activo por vía oral del receptor de la hormona del crecimiento secretagoga humana. Fue desarrollado inicialmente por Bristol-Myers Squibb Pharma Research Labs LLC. El compuesto es conocido por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la caquexia, una condición caracterizada por una pérdida de peso severa y desgaste muscular .

Métodos De Preparación

La síntesis de BMS-317180 implica una serie de reacciones químicas que dan como resultado la formación de una secretagoga de la hormona del crecimiento basada en tetrazol. Los esfuerzos de investigación y desarrollo del proceso se centraron en la ejecución segura y el requisito de transformaciones sintéticas telescópicas para hacer frente a la falta de productos adecuadamente cristalinos . La ruta sintética incluye la preparación de la sal de fosfato de BMS-317180 a escala multikilogramo .

Análisis De Reacciones Químicas

BMS-317180 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las que involucran el anillo de tetrazol, son comunes. Estas reacciones a menudo utilizan reactivos como halógenos y nucleófilos.

Hidrólisis: El compuesto puede sufrir hidrólisis para descomponerse en componentes más pequeños.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that carbamic acid derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced viability and proliferation rates.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance.

Cognitive Enhancement

Recent studies have explored the potential cognitive-enhancing effects of this carbamic acid derivative. Animal models have shown improvements in memory and learning capabilities when treated with the compound. This suggests its potential use in treating neurodegenerative diseases or cognitive impairments.

Study on Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. The study concluded that further exploration into its mechanism of action could provide insights into its therapeutic potential against cancer.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for new antibiotic development.

Mecanismo De Acción

BMS-317180 ejerce sus efectos actuando como agonista del receptor de la hormona del crecimiento secretagoga. Este receptor está involucrado en la regulación de la liberación de la hormona del crecimiento. Al unirse a este receptor, BMS-317180 estimula la liberación de la hormona del crecimiento, que a su vez promueve el crecimiento muscular y previene el desgaste muscular. Los objetivos moleculares y las vías involucradas incluyen la activación del receptor de la hormona del crecimiento secretagoga y las vías de señalización subsiguientes que conducen a un aumento de la secreción de la hormona del crecimiento .

Comparación Con Compuestos Similares

BMS-317180 es único entre los agonistas del receptor de la hormona del crecimiento secretagoga debido a su potente actividad oral y su excelente perfil de seguridad en estudios preclínicos. Los compuestos similares incluyen:

A438079: Un antagonista del receptor P2X7 con potencial actividad antitumoral.

A839977: Otro antagonista del receptor P2X7 con propiedades similares.

Estos compuestos comparten algunas similitudes estructurales con BMS-317180, pero difieren en sus objetivos específicos y aplicaciones terapéuticas.

Actividad Biológica

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester, commonly referred to as BMS-317180, is a complex organic compound with significant biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in the modulation of growth hormone release.

Chemical Structure and Properties

BMS-317180 has the molecular formula C21H33N7O5 and a molecular weight of approximately 463.53 g/mol. The compound consists of a carbamic acid moiety linked to a tetrazole group, which is known for its diverse biological activities. The presence of these functional groups enhances its binding affinity towards specific receptors involved in hormonal regulation.

Structural Features

| Feature | Description |

|---|---|

| Carbamic Acid Moiety | Provides stability and reactivity typical of carbamates |

| Tetrazole Ring | Contributes to the compound's biological activity and receptor binding |

| Hydroxybutyl Group | Enhances solubility and potential interactions with biological targets |

BMS-317180 acts primarily as an agonist for growth hormone secretagogue receptors (GHS-R). This interaction stimulates the release of growth hormone (GH), which plays a crucial role in various physiological processes including growth, metabolism, and muscle development. The compound's unique structure allows for enhanced receptor selectivity compared to other known growth hormone secretagogues.

Pharmacological Studies

Research indicates that BMS-317180 demonstrates significant efficacy in promoting GH release in vitro and in vivo. Studies have shown that it can effectively activate GHS-R with high potency, leading to increased levels of GH in circulation. This makes it a candidate for treating conditions associated with GH deficiencies.

Case Study: Efficacy in Animal Models

In preclinical studies involving rodent models, BMS-317180 was administered at varying dosages to assess its impact on GH levels. Results indicated a dose-dependent increase in GH secretion:

| Dosage (mg/kg) | GH Level Increase (%) |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

These findings suggest that BMS-317180 has the potential for significant therapeutic benefits in managing GH-related disorders.

Safety Profile

Investigations into the safety profile of BMS-317180 have focused on its pharmacokinetics and potential side effects. Preliminary data indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are necessary to fully understand its long-term safety implications.

Comparative Analysis with Similar Compounds

BMS-317180 shares structural characteristics with various other compounds known for their biological activities. A comparative analysis highlights its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| GHRP-6 | Hexapeptide | Directly stimulates GH release |

| Ipamorelin | Pentapeptide | Selective GHS-R agonist |

| CJC-1295 | Modified peptide | Long half-life, sustained GH release |

BMS-317180's combination of a carbamate and tetrazole moiety distinguishes it from these compounds, potentially enhancing its efficacy and selectivity.

Propiedades

Número CAS |

295337-71-2 |

|---|---|

Fórmula molecular |

C21H33N7O5 |

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |

InChI |

InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |

Clave InChI |

KJXOYJXMFGXDRR-QGZVFWFLSA-N |

SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

SMILES isomérico |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

SMILES canónico |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.